molecular formula C11H12ClNO2 B13662196 3-(4-Chlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one

3-(4-Chlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one

Cat. No.: B13662196
M. Wt: 225.67 g/mol
InChI Key: YRZQILKVBKDLMH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a chlorophenyl group attached to the pyrrolidinone ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine, followed by cyclization and subsequent hydroxylation. One common method involves the use of 4-chlorobenzaldehyde and methylamine in the presence of a catalyst such as ferric chloride. The reaction mixture is heated to facilitate the formation of the pyrrolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-Chlorophenyl)-4-oxo-1-methylpyrrolidin-2-one.

    Reduction: Formation of 3-(4-Chlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. Additionally, the chlorophenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one is unique due to the presence of both the chlorophenyl and hydroxyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one

InChI

InChI=1S/C11H12ClNO2/c1-13-6-9(14)10(11(13)15)7-2-4-8(12)5-3-7/h2-5,9-10,14H,6H2,1H3

InChI Key

YRZQILKVBKDLMH-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1=O)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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